![molecular formula C22H25N3O3 B281865 (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate, also known as ZEBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ZEBO is a synthetic molecule that belongs to the class of organic compounds known as enones. The compound is synthesized using various chemical methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate in lab experiments include its potent biological activity, ease of synthesis, and availability. However, the limitations of using (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate include its limited solubility in aqueous solutions and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the research on (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate. One potential direction is to study the compound's potential use as a fluorescent probe for the detection of metal ions. Another direction is to study the compound's potential use as a therapeutic agent for the treatment of various inflammatory and infectious diseases. Finally, further studies are needed to understand the mechanism of action of (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate and its potential use in drug discovery.
Méthodes De Synthèse
The synthesis of (Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate involves several steps, including the condensation of 4-ethylpiperazine-1-carboxylic acid with 4-nitrobenzaldehyde, reduction of the nitro group to amino, and finally coupling with 4-oxo-3-phenylbut-2-enoic acid. The reaction is carried out under controlled conditions, and the purity of the product is ensured using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Formule moléculaire |
C22H25N3O3 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(Z)-4-[2-(4-ethylpiperazin-1-yl)anilino]-4-oxo-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C22H25N3O3/c1-2-24-12-14-25(15-13-24)20-11-7-6-10-19(20)23-22(28)18(16-21(26)27)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,23,28)(H,26,27)/b18-16- |
Clé InChI |
KBTKPMYITLKXGJ-VLGSPTGOSA-N |
SMILES isomérique |
CC[NH+]1CCN(CC1)C2=CC=CC=C2NC(=O)/C(=C\C(=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)C(=CC(=O)O)C3=CC=CC=C3 |
SMILES canonique |
CC[NH+]1CCN(CC1)C2=CC=CC=C2NC(=O)C(=CC(=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



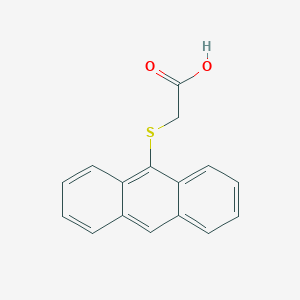
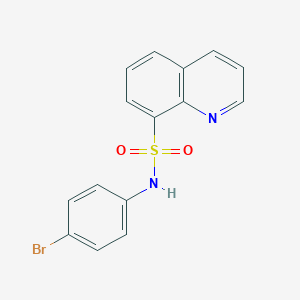
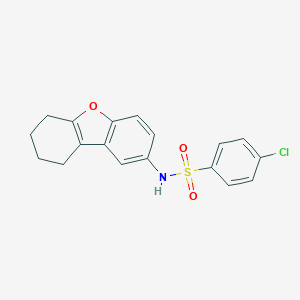
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
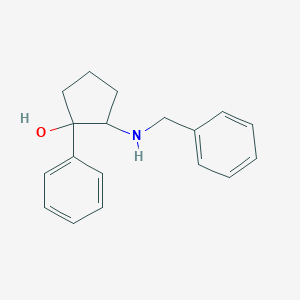
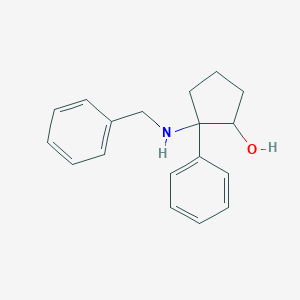
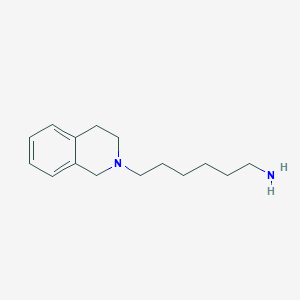
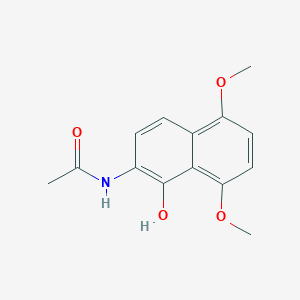
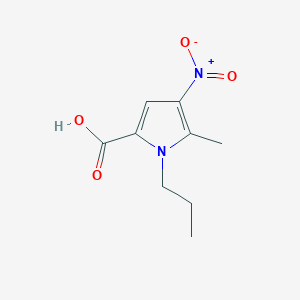

![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
![2-{[6-(Benzylamino)hexyl]amino}ethanol](/img/structure/B281807.png)
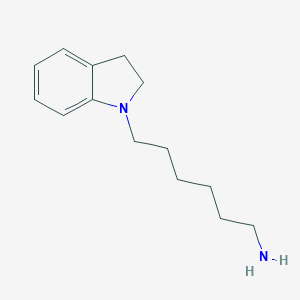
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)